molecular formula C17H15N3O4 B11057948 4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11057948
M. Wt: 325.32 g/mol
InChI Key: JOFZTNBZADYPMH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3,4-dihydroxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with 2-furylmethylamine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Cyclization: Intramolecular cyclization reactions can be induced under specific conditions to form various ring structures.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of microtubule polymerization by binding to the colchicine site. This interaction leads to the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells. Molecular docking and molecular dynamics studies have provided insights into the binding interactions of the compound with tubulin, highlighting its potential as a novel anticancer agent .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridin-6-one derivatives, which also exhibit anticancer activities. 4-(3,4-dihydroxyphenyl)-1-(2-furylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific functional groups and structural configuration, which contribute to its distinct biological activities. Other similar compounds include:

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C17H15N3O4/c21-14-4-3-10(6-15(14)22)12-7-16(23)19-17-13(12)8-18-20(17)9-11-2-1-5-24-11/h1-6,8,12,21-22H,7,9H2,(H,19,23)

InChI Key

JOFZTNBZADYPMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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